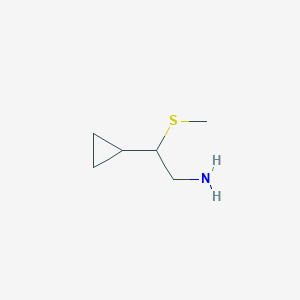

![molecular formula C18H17NO6 B2548215 2-氨基-4-(苯并[d][1,3]二氧杂环戊烯-5-基)-5-氧代-5,6,7,8-四氢-4H-色烯-3-羧酸甲酯 CAS No. 612802-44-5](/img/structure/B2548215.png)

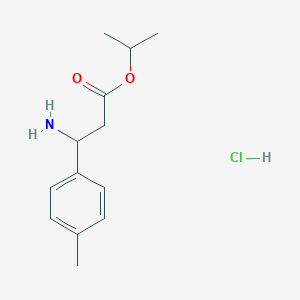

2-氨基-4-(苯并[d][1,3]二氧杂环戊烯-5-基)-5-氧代-5,6,7,8-四氢-4H-色烯-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

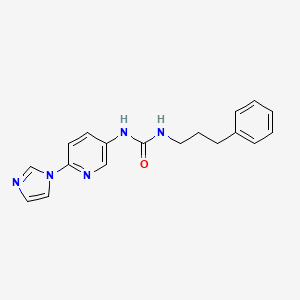

The compound of interest, methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, is a derivative of the tetrahydro-4H-chromene class. These compounds are known for their diverse pharmacological activities and are thus of significant interest in medicinal chemistry. The papers provided do not directly discuss this exact compound but provide insights into similar structures and their syntheses, crystal structures, and properties.

Synthesis Analysis

The synthesis of related 2-amino-tetrahydro-4H-chromene derivatives has been reported through various methods. For instance, a tandem Michael addition-cyclization reaction was used to synthesize 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, employing cyclohexane-1,2-dione and benzylidenemalononitriles with a cinchona alkaloid-derived thiourea catalyst to achieve moderate enantioselectivity . Another approach involved a one-pot, three-component reaction using methyl 2-perfluoroalkynoate, malononitrile, and cyclic 1,3-diketones, catalyzed by methylamine, to produce 2-amino-3-cyano-5-oxo-4-perfluoroalkyl-5,6,7,8-tetrahydro-4H-chromene derivatives . Additionally, an electrocatalytic multicomponent assembly of aldehydes, 4-hydroxycoumarin, and malononitrile was used to synthesize 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied, revealing important features. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate showed a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation to the C2=C3 double bond, stabilized by intra- and intermolecular N-H···O hydrogen bonds . Another study on 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile provided detailed crystallographic data, confirming the structure through IR and 1H NMR spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include Michael addition and cyclization steps. The enantioselective synthesis of 2-amino-tetrahydro-4H-chromene derivatives involves a tandem Michael addition-cyclization reaction . The three-component synthesis of perfluoroalkyl derivatives also follows a tandem Michael addition-cyclization reaction . The electrocatalytic multicomponent assembling process for pyrano[3,2-c]chromene derivatives represents another type of cyclization reaction .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do provide insights into the properties of closely related compounds. For instance, the crystal structure analysis gives an indication of the solid-state properties and potential intermolecular interactions, such as hydrogen bonding, which can influence solubility and stability . The synthesis methods suggest that these compounds can be obtained in moderate to good yields and may exhibit a range of solubilities depending on the substituents present .

科学研究应用

- 研究人员通过简单的缩合方法合成了源自该化合物的贵金属配体,特别是(E)-N′-(苯并[d]二氧杂环戊烯-5-基亚甲基)-4-甲基苯磺酰肼 (BDMMBSH) 。这些配体通过光谱技术进行结晶和表征。

环境样品中铅的检测

抗菌和抗真菌特性

类风湿性关节炎和骨关节炎的治疗

有机合成和药物化学

总之,该化合物的多样化应用涵盖了铅检测、抗菌潜力、抗炎作用、关节炎治疗、有机合成、光物理学和计算研究。进一步的研究对于释放其在这些领域的全部潜力至关重要。 🌟

生化分析

Biochemical Properties

Methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions suggest that the compound may have antioxidant properties, potentially protecting cells from oxidative damage . Additionally, it may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of cell signaling pathways . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

Methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation . These interactions can lead to changes in energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to specific proteins that facilitate its localization and accumulation in particular cellular compartments.

Subcellular Localization

The subcellular localization of methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c1-22-18(21)16-14(9-5-6-11-13(7-9)24-8-23-11)15-10(20)3-2-4-12(15)25-17(16)19/h5-7,14H,2-4,8,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPAWYTDDAKLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

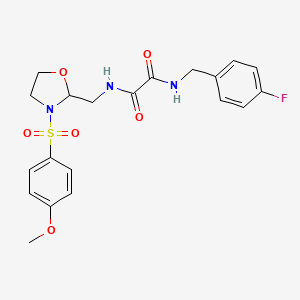

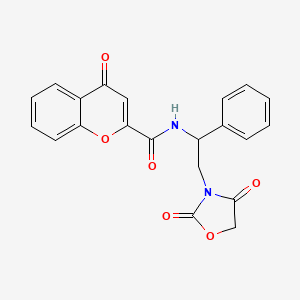

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)

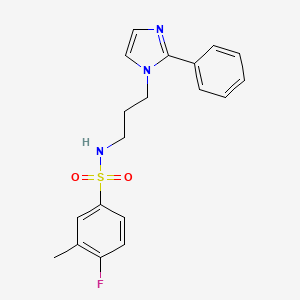

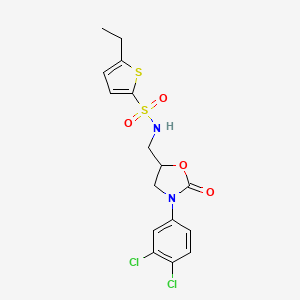

![6-Chloro-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B2548148.png)

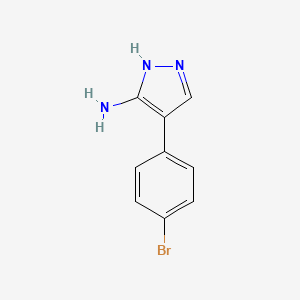

![1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2548155.png)